
5-(Methoxymethyl)pyridine-3-carboxylic acid
Overview
Description
5-(Methoxymethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is also known by its IUPAC name, 5-(methoxymethyl)nicotinic acid . This compound is a derivative of nicotinic acid, featuring a methoxymethyl group attached to the pyridine ring. It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-bromomethylpyridine-3-carboxylic acid with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a methoxymethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)pyridine-3-carboxylic acid.
Reduction: 5-(Methoxymethyl)piperidine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-(Methoxymethyl)pyridine-3-carboxylic acid is utilized as a reagent in organic synthesis for the development of various chemical compounds. Its ability to serve as a building block in complex organic molecules makes it valuable in synthetic chemistry.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Notable applications include:
- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, contributing to the development of new antibiotics.
- Anti-inflammatory Drugs : Preliminary studies suggest its efficacy in reducing inflammation, paving the way for new therapeutic agents.
Agricultural Chemistry
This compound is also significant in agricultural applications:
- Herbicides Development : It is used in the preparation of herbicides within the imidazolinone class, which are effective against a wide range of weeds while being selective for crops .
Case Study 1: Antimicrobial Activity
A study conducted by researchers explored the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Herbicide Efficacy
In agricultural research, formulations containing this compound were tested for their effectiveness as herbicides. The findings demonstrated that these formulations effectively controlled weed populations without harming crop yields, highlighting their practical application in sustainable agriculture.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxymethyl group.
5-(Hydroxymethyl)pyridine-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
5-(Methoxymethyl)pyridine-3-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes .
Biological Activity
5-(Methoxymethyl)pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxymethyl group at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is . The unique combination of functional groups contributes to its reactivity and biological activity, making it a valuable compound for pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of various enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signal transduction pathways involved in inflammation and other biological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, which could be beneficial in treating infections caused by various pathogens .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in the management of chronic inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, showing promise as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study involving MDA-MB-231 triple-negative breast cancer cells, this compound demonstrated potent inhibitory effects on cell proliferation. The compound showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .
Table 2: Comparative IC50 Values
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 0.126 | MDA-MB-231 |
5-Fluorouracil (5-FU) | 17.02 | MDA-MB-231 |
Properties
IUPAC Name |
5-(methoxymethyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLVYVVGFTNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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